molecular formula C16H22BrN3O7S B2412400 N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide CAS No. 868980-96-5

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide

Cat. No.: B2412400
CAS No.: 868980-96-5
M. Wt: 480.33
InChI Key: WCNXBJUBWPPYPF-UHFFFAOYSA-N
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Description

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide is a useful research compound. Its molecular formula is C16H22BrN3O7S and its molecular weight is 480.33. The purity is usually 95%.
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Properties

IUPAC Name

N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(2,2-dimethoxyethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN3O7S/c1-25-14(26-2)10-19-16(22)15(21)18-9-13-20(7-8-27-13)28(23,24)12-5-3-11(17)4-6-12/h3-6,13-14H,7-10H2,1-2H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNXBJUBWPPYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines oxazolidinone and oxalamide functionalities, which are known for their diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is C18H25BrN4O6SC_{18}H_{25}BrN_{4}O_{6}S, with a molecular weight of 505.4 g/mol. The presence of the bromophenyl sulfonyl group contributes to its biological activity, potentially enhancing interactions with biological targets.

PropertyValue
Molecular FormulaC18H25BrN4O6SC_{18}H_{25}BrN_{4}O_{6}S
Molecular Weight505.4 g/mol
Functional GroupsOxazolidinone, Oxalamide, Sulfonamide
CAS Number868980-93-2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxazolidinone moiety can form hydrogen bonds with active site residues of target proteins, while the sulfonyl group may engage in hydrophobic interactions. This dual interaction mechanism could modulate the activity of various biological pathways, leading to therapeutic effects.

Antibacterial Activity

Research indicates that oxazolidinone derivatives exhibit antibacterial properties, particularly against Gram-positive bacteria. The compound's structure suggests potential activity against bacterial enzymes involved in cell wall synthesis. A study on oxazolidinone-based inhibitors showed varying degrees of antibacterial efficacy, emphasizing the importance of structural modifications on activity levels .

Analgesic and Anti-inflammatory Effects

Recent studies have explored the analgesic and anti-inflammatory properties of related compounds containing similar structural motifs. For instance, derivatives with the 4-bromophenylsulfonyl group demonstrated significant inhibition of COX-2 enzyme activity, a key target in pain management . In pharmacological tests such as the writhing and hot plate tests, certain derivatives exhibited promising analgesic effects comparable to standard analgesics like pentazocine and aspirin.

CompoundIC50 (μM)Activity Type
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide0.024Anti-inflammatory
Celecoxib0.050Anti-inflammatory

Toxicity Assessment

The acute toxicity profile of this compound has not been extensively documented; however, related compounds have shown low toxicity in animal models. Histopathological assessments indicated no significant adverse effects on organ systems .

Case Studies

  • Analgesic Study : A series of oxazolones were synthesized and evaluated for their analgesic properties using animal models. The most active compound exhibited a significant reduction in pain response compared to controls, indicating a potential pathway for further development in pain management therapies .
  • Antibacterial Evaluation : Another study focused on the structure-activity relationship (SAR) of oxazolidinones against Gram-negative bacteria. The results highlighted that modifications to the hydrophobic tail improved antibacterial efficacy, suggesting that similar modifications could enhance the activity of this compound .

Preparation Methods

Oxazolidinone Ring Formation

The oxazolidin-2-one scaffold is synthesized via cyclization of (R)- or (S)-2-amino-1,3-propanediol with phosgene equivalents. As demonstrated in, carbonyldiimidazole (CDI) in anhydrous THF at 0–5°C induces intramolecular cyclization, yielding 5-(hydroxymethyl)oxazolidin-2-one with 82–89% efficiency (Table 1).

Table 1: Cyclization Conditions and Yields

Carbonyl Source Solvent Temp (°C) Yield (%)
CDI THF 0–5 89
Triphosgene DCM 25 78
COCl₂ EtOAc -10 65

Sulfonylation at C3

Introducing the 4-bromophenylsulfonyl group requires regioselective sulfonylation. Per, 4-bromobenzenesulfonyl chloride (1.2 eq) reacts with the oxazolidinone in dichloromethane (DCM) containing triethylamine (2.5 eq) at 0°C. After 12 h, the product precipitates with 94% purity (HPLC). Crystallization from ethanol/water (3:1) enhances enantiomeric excess to >98%.

Functionalization of the Hydroxymethyl Group to a Primary Amine

Mesylation and Azide Displacement

The hydroxymethyl group is converted to a mesylate using methanesulfonyl chloride (1.5 eq) in DCM with DMAP (0.1 eq) at -20°C. Subsequent displacement with sodium azide (2 eq) in DMF at 80°C for 6 h yields the azidomethyl intermediate (87% yield). Catalytic hydrogenation (10% Pd/C, H₂ 50 psi) in methanol reduces the azide to the primary amine (95% yield).

Mitsunobu Alternative Pathway

For stereochemical retention, Mitsunobu conditions (DIAD, PPh₃, phthalimide) convert the alcohol to a phthalimido derivative (91% yield), followed by hydrazinolysis to liberate the amine (88% yield).

Oxalamide Bridge Assembly

Stepwise Oxalyl Chloride Coupling

The primary amine reacts with oxalyl chloride (1.1 eq) in anhydrous THF at -78°C to form the monoacid chloride intermediate. Quenching with 2,2-dimethoxyethylamine (1.05 eq) in the presence of N-methylmorpholine (2 eq) affords the target oxalamide (72% yield). Excess oxalyl chloride necessitates careful stoichiometric control to avoid diacylation.

Carbodiimide-Mediated Coupling

Alternative activation with HATU (1.2 eq) and DIPEA (3 eq) in DMF couples the amine to oxalic acid monoethyl ester, followed by saponification (LiOH, THF/H₂O) and subsequent EDCl/HOBt-mediated coupling to 2,2-dimethoxyethylamine (68% overall yield).

Table 2: Oxalamide Coupling Efficiency Comparison

Method Solvent Catalyst Yield (%)
Oxalyl chloride THF None 72
HATU/EDCl DMF DIPEA 68
Mixed anhydride EtOAc TEA 61

Crystallization and Purification

Final purification employs antisolvent crystallization. Dissolving the crude product in hot isopropyl alcohol (IPA) and adding n-heptane (1:3 v/v) induces crystallization, yielding 98.5% pure product (HPLC). Single-crystal X-ray analysis confirms the sulfonyl-oxazolidinone dihedral angle (37.8°) and intramolecular C–H···O interactions stabilizing the conformation.

Scale-Up Considerations and Process Optimization

Solvent Selection

Patent data highlights toluene as optimal for large-scale sulfonylation due to improved phase separation during workup. Replacing DCM with toluene reduces emulsion formation, enhancing yield reproducibility (89 ± 2% vs. 82 ± 5% in DCM).

Catalytic Enhancements

Phase-transfer catalysts (e.g., TDA-1, 0.05 eq) accelerate sulfonylation kinetics by 40%, reducing reaction time from 12 h to 7 h.

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